5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
CAS No.: 400080-38-8
Cat. No.: VC6451207
Molecular Formula: C15H14ClN3O6S
Molecular Weight: 399.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400080-38-8 |
|---|---|
| Molecular Formula | C15H14ClN3O6S |
| Molecular Weight | 399.8 |
| IUPAC Name | [5-chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
| Standard InChI | InChI=1S/C15H14ClN3O6S/c1-18(2)26(23,24)25-14-9-10(16)3-8-13(14)15(20)17-11-4-6-12(7-5-11)19(21)22/h3-9H,1-2H3,(H,17,20) |
| Standard InChI Key | KFBZZWACCXVNMI-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Molecular and Structural Characteristics
Chemical Identity
The compound belongs to the sulfamate ester family, characterized by a sulfonyl group bonded to an amine. Its IUPAC name, [5-chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate, reflects three key functional groups:
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A chlorinated phenyl ring at position 5.
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A 4-nitroanilino carbonyl group at position 2.
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An N,N-dimethylsulfamate moiety.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃ClN₃O₆S |
| Molecular Weight | 398.80 g/mol |
| CAS Number | 400080-38-8 |
| IUPAC Name | [5-Chloro-2-[(4-nitrophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
| SMILES | CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)N+[O-] |
The nitro group (-NO₂) at the para position of the anilino ring enhances electrophilicity, potentially influencing reactivity in coupling reactions .
Synthesis and Optimization
Reaction Pathway
Synthesis typically involves a multi-step sequence:
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Chlorination of 2-hydroxybenzoic acid to yield 5-chlorosalicylic acid.
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Acylation with 4-nitroaniline via a carbodiimide-mediated coupling to form the amide bond.
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Sulfamation using dimethylsulfamoyl chloride under basic conditions.
Table 2: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cl₂, FeCl₃ (catalytic), 60°C | 85% |
| 2 | EDC, DMAP, DMF, rt, 12h | 72% |
| 3 | (CH₃)₂NSO₂Cl, K₂CO₃, THF, 0°C → rt, 6h | 68% |
Critical challenges include managing the nitro group’s sensitivity to reduction and ensuring regioselectivity during chlorination .
Spectroscopic Profiling
Infrared Spectroscopy (IR)
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C=O Stretch: 1685 cm⁻¹ (amide carbonyl).
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S=O Stretch: 1170 cm⁻¹ (sulfamate).
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NO₂ Asymmetric Stretch: 1520 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆):
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δ 8.20 (d, 2H, Ar-NO₂), δ 7.85 (s, 1H, Ar-Cl), δ 3.10 (s, 6H, N(CH₃)₂).
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¹³C NMR:
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δ 165.2 (C=O), δ 154.0 (SO₂N), δ 142.1 (C-NO₂).
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Mass Spectrometry
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ESI-MS: m/z 399.1 [M+H]⁺ (calc. 398.8).
The nitro group’s electron-withdrawing effect deshields adjacent protons, confirmed by downfield shifts in NMR .
Research Applications and Implications
Pharmaceutical Intermediates
The sulfamate group is a known pharmacophore in protease inhibitors and anticancer agents. Computational docking studies suggest affinity for tyrosine kinase receptors, though in vitro validation is pending .
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C (protected from light) |
| Solubility | DMSO, DMF (>50 mg/mL) |
| Incompatibilities | Strong oxidizers, bases |
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